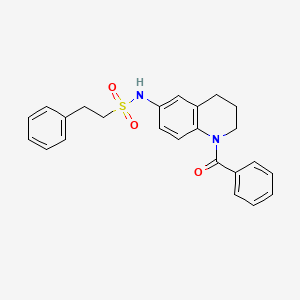

![molecular formula C23H24N2O4S2 B6569238 N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-phenylethane-1-sulfonamide CAS No. 946240-27-3](/img/structure/B6569238.png)

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-phenylethane-1-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-phenylethane-1-sulfonamide is an organic compound characterized by a tetrahydroquinoline core, which is a partial reduction product of quinoline, and sulfonamide functional groups

Mecanismo De Acción

Target of Action

The primary targets of N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-phenylethane-1-sulfonamide are two enzymes involved in bacterial membrane synthesis: D-glutamic acid-adding enzyme (MurD) and N-acetylglucosamine-1-phosphate-uridyltransferase (GlmU) . These enzymes play a crucial role in the formation of the bacterial cell wall, making them attractive targets for antibacterial agents .

Mode of Action

The compound interacts with its targets, MurD and GlmU, inhibiting their function and thereby disrupting the synthesis of the bacterial cell wall . This disruption prevents the bacteria from maintaining their structural integrity, leading to cell death .

Biochemical Pathways

The compound affects the biochemical pathways involved in bacterial cell wall synthesis. By inhibiting MurD and GlmU, it disrupts the formation of peptidoglycan, a key component of the bacterial cell wall . This disruption leads to a weakened cell wall, making the bacteria more susceptible to osmotic pressure and ultimately causing cell lysis .

Result of Action

The compound’s action results in bactericidal activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus ATCC 29213 and methicillin-resistant S. aureus (MRSA) ATCC 43300 . Transmission electron microscopy has revealed a disturbed membrane architecture in these bacteria following treatment with the compound .

Action Environment

The efficacy and stability of the compound can be influenced by various environmental factors. For instance, the presence of organic solvents can affect its solubility and therefore its bioavailability . Additionally, the compound’s antibacterial activity may vary depending on the specific strain of bacteria and its resistance mechanisms

Direcciones Futuras

Recent advances in the field of catalytic synthesis of benzosultams, a class of compounds related to the one , have been summarized . These advances could potentially guide future research and development of new synthetic classes of antimicrobials . Additionally, the potential biological target of N-benzenesulfonyl-1,2,3,4-tetrahydroquinoline compounds active against gram-positive and gram-negative bacteria has been identified , which could provide direction for future studies.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-phenylethane-1-sulfonamide can be achieved through several steps:

Formation of the tetrahydroquinoline core: : This typically involves the hydrogenation of quinoline, which is achieved under high-pressure hydrogen gas in the presence of a metal catalyst like palladium on carbon (Pd/C).

Sulfonylation of tetrahydroquinoline: : This step introduces the benzenesulfonyl group to the 1-position of the tetrahydroquinoline ring. Sulfonyl chlorides, like benzenesulfonyl chloride, in the presence of a base such as triethylamine, are commonly used reagents for this purpose.

Coupling with phenylethane sulfonyl chloride: : The final step involves the coupling of the previously synthesized intermediate with phenylethane sulfonyl chloride in the presence of a suitable base.

Industrial Production Methods

Industrial production of this compound would follow similar synthetic routes but on a larger scale, utilizing reactors that can handle high pressures and temperatures, and employing continuous flow systems to maximize yield and efficiency. Purification of the product would be critical and is typically achieved through crystallization or chromatography techniques.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: : This compound can undergo oxidation, typically yielding sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide or m-chloroperoxybenzoic acid.

Reduction: : Although it contains sulfonamide groups, which are relatively stable, it can be reduced under strong reducing conditions like lithium aluminum hydride (LiAlH4).

Substitution Reactions: : The sulfonamide group can participate in nucleophilic substitution reactions, often replacing the sulfonyl group with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: : Hydrogen peroxide, m-chloroperoxybenzoic acid

Reduction: : Lithium aluminum hydride

Substitution: : Various nucleophiles in polar aprotic solvents like dimethylformamide (DMF)

Major Products Formed

Oxidation: : Sulfoxides, sulfones

Reduction: : Corresponding amines or alcohols, depending on the functional groups involved

Substitution: : Various substituted sulfonamides

Aplicaciones Científicas De Investigación

Chemistry

Catalysis: : This compound can serve as a ligand in metal-catalyzed reactions due to its sulfonamide functional groups.

Molecular Probes: : Its unique structure makes it a candidate for studying chemical interactions at the molecular level.

Biology

Bioconjugation: : Its reactive groups can be used to modify biomolecules for imaging or therapeutic purposes.

Medicine

Drug Development: : Investigated for its potential as a pharmaceutical agent due to its ability to interact with biological targets.

Diagnostic Tools: : Used in developing assays or imaging agents for detecting disease-related biomarkers.

Industry

Polymer Chemistry: : Acts as a building block in the synthesis of novel polymers with unique properties.

Materials Science: : Utilized in creating advanced materials with specific chemical and physical properties.

Comparación Con Compuestos Similares

Similar Compounds

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinoline]

N-[1-(benzenesulfonyl)quinolin-6-yl]

2-phenylethane-1-sulfonamide derivatives

Uniqueness

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-phenylethane-1-sulfonamide stands out due to its combined structural features of both the tetrahydroquinoline and phenylethane sulfonamide moieties. These structural characteristics enhance its stability, reactivity, and potential biological activity compared to simpler analogs.

Propiedades

IUPAC Name |

N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-phenylethanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N2O4S2/c26-30(27,17-15-19-8-3-1-4-9-19)24-21-13-14-23-20(18-21)10-7-16-25(23)31(28,29)22-11-5-2-6-12-22/h1-6,8-9,11-14,18,24H,7,10,15-17H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWHDHVPURVJUAP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)NS(=O)(=O)CCC3=CC=CC=C3)N(C1)S(=O)(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-phenyl-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}propanamide](/img/structure/B6569160.png)

![3-[(4-fluorophenyl)methyl]-8-(4-phenylbutanoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6569167.png)

![4-chloro-N-(4-{[(3-phenylpropyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide](/img/structure/B6569184.png)

![N-(2-phenylethyl)-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamide](/img/structure/B6569190.png)

![8-[(4-chlorophenyl)methyl]-3-(2-phenylethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6569196.png)

![8-(3-cyclohexylpropanoyl)-3-(2-phenylethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6569204.png)

![2,4-dioxo-N-phenyl-3-(2-phenylethyl)-1,3,8-triazaspiro[4.5]decane-8-carboxamide](/img/structure/B6569211.png)

![2-({3-cyclopropyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-phenylethyl)acetamide](/img/structure/B6569215.png)

![2-{3-[(2H-1,3-benzodioxol-5-yl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}-N-(2-phenylethyl)acetamide](/img/structure/B6569221.png)

![1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-3-(2-phenylethyl)-1H,2H,3H,4H-pyrido[3,2-d]pyrimidine-2,4-dione](/img/structure/B6569256.png)

![2-[2,4-dioxo-3-(2-phenylethyl)-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B6569270.png)

![2-{[4-oxo-3-(2-phenylethyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B6569273.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2,4-dioxo-3-(2-phenylethyl)-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B6569281.png)